3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a methoxy and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the methoxy and trifluoromethyl groups. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11F3N2O2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C9H11F3N2O2/c1-16-8(9(10,11)12)3-5-14(6-8)7(15)2-4-13/h2-3,5-6H2,1H3 |
InChI Key |
VLAHNMPMQOHLHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(C1)C(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
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